FAAH Inhibitory Potency: Head-to-Head vs. Unsubstituted Propanamide Baseline
CAS 1798489-94-7 demonstrates a defined FAAH IC₅₀ of 282 nM against recombinant human enzyme, whereas the unsubstituted propanamide parent scaffold (lacking the 2-fluorophenyl and furan-2-yl-hydroxypropyl groups) shows no measurable inhibition at concentrations up to 10 µM in the same assay system [1][2]. This represents a >35-fold improvement in potency conferred by the specific substitution pattern present in the target compound.
| Evidence Dimension | FAAH inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 282 nM |
| Comparator Or Baseline | Unsubstituted propanamide scaffold: IC₅₀ > 10,000 nM (no significant inhibition below 10 µM) |
| Quantified Difference | At least 35-fold more potent |
| Conditions | Human recombinant FAAH, COS7 cell lysate, anandamide substrate, 30 min incubation |
Why This Matters
Procurement of generic propanamides would yield compounds with no verified FAAH activity, wasting resources on inactive chemical matter; specifying CAS 1798489-94-7 ensures acquisition of a pre-characterized, active FAAH inhibitor.
- [1] Deplano A, et al. Novel propanamides as fatty acid amide hydrolase inhibitors. Eur J Med Chem. 2017;136:523-542. doi:10.1016/j.ejmech.2017.05.033. View Source
- [2] BindingDB entry BDBM50099618 (CHEMBL1232635). IC50: 282 nM. Assay: Inhibition of human recombinant FAAH expressed in COS7 cells using anandamide as substrate. View Source
